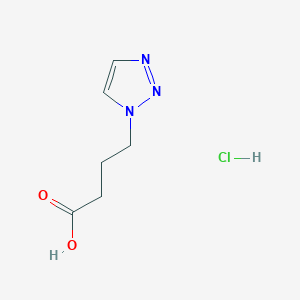

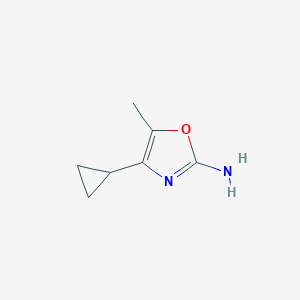

![molecular formula C15H18N4O B2363160 8-环丙基-4-(哌啶-1-基)吡啶并[2,3-d]嘧啶-7(8H)-酮 CAS No. 2034375-75-0](/img/structure/B2363160.png)

8-环丙基-4-(哌啶-1-基)吡啶并[2,3-d]嘧啶-7(8H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . These compounds are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body .

Synthesis Analysis

The synthesis of these compounds involves the design and selection of a combinatorial library of pyrido[2,3-d]pyrimidin-7(8H)-ones . This process has allowed the synthesis of 121 compounds, using known and new synthetic methodologies .Molecular Structure Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones are similar to nitrogen bases present in DNA and RNA . This similarity has led to interest in these structures from various research groups .Chemical Reactions Analysis

These compounds have been evaluated for their inhibitory activity against the hepatitis C virus (HCV) genotype 1b replicon .科学研究应用

自催化光诱导氧化脱氢

该化合物可作为开发生物活性化合物的支架。一个值得注意的应用是在自催化光诱导氧化脱氢过程中。该过程包括照射 5,6-二氢吡啶并[2,3-d]嘧啶-7(8H)-酮,以合成具有长寿命自由基形成的 C5-C6 不饱和体系。 该反应在空气存在下,在室温下,在 DMSO 中,在光照射下进行,无需任何外部光敏剂 .

生物活性化合物的合成

吡啶并[2,3-d]嘧啶-7-酮,包括所讨论的化合物,已知能选择性地抑制各种酪氨酸激酶的活性。这些酶在蛋白质的磷酸化中起着至关重要的作用,并且是抗肿瘤药物的重要靶标。 该化合物具有作为治疗关节炎、丙型肝炎、II 型糖尿病等疾病药物合成的中间体的潜力,并显示出抗肿瘤和抗增殖活性 .

抗肿瘤药物的开发

该化合物的衍生物已被发现是 FGFR 酪氨酸激酶的强选择性抑制剂,这为新的抗肿瘤药物提供了有希望的线索。 在吡啶并嘧啶体系的 7 位引入酰氨基团导致了这些抑制剂的发现 .

激酶的抑制

该化合物的衍生物充当各种激酶的抑制剂,例如 Src 酪氨酸激酶、EGFR 激酶、Wee1 激酶、细胞周期蛋白依赖性激酶 (CDK4)、DYRK1B、DYRK1A、Abl 激酶和 PLK2 激酶。 这些特性使它们在开发治疗癌症和其他激酶活性是因素的疾病的治疗方法方面具有价值 .

磷酸二酯酶 5 型 (PDE5) 抑制

该化合物的某些衍生物是磷酸二酯酶 5 型 (PDE5) 的选择性抑制剂,磷酸二酯酶 5 型 (PDE5) 是治疗勃起功能障碍和肺动脉高压的酶靶标 .

抗菌和抗真菌活性

一个小规模的文库筛选确定了该化合物的衍生物 2-硫代二氢吡啶并[2,3-d]嘧啶具有广谱抗菌活性以及合理的抗真菌活性。 这表明在开发新的抗生素和抗真菌剂方面具有潜在的应用 .

作用机制

Target of Action

The primary targets of this compound are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound acts as an inhibitor of these tyrosine kinases . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate. This inhibition disrupts the signal transduction pathway, leading to changes in cellular function .

Biochemical Pathways

The compound affects several biochemical pathways, including those involving ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . The disruption of these pathways can lead to a variety of downstream effects, including changes in cell growth, differentiation, and survival .

Result of Action

The inhibition of tyrosine kinases by this compound can lead to a variety of cellular effects. For example, it can disrupt cell growth and differentiation, potentially leading to cell death . This makes the compound a potential candidate for the treatment of diseases characterized by abnormal cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect its bioavailability and efficacy . Additionally, factors such as pH and temperature can impact its stability .

未来方向

属性

IUPAC Name |

8-cyclopropyl-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c20-13-7-6-12-14(18-8-2-1-3-9-18)16-10-17-15(12)19(13)11-4-5-11/h6-7,10-11H,1-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOKTSDDFAAKAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

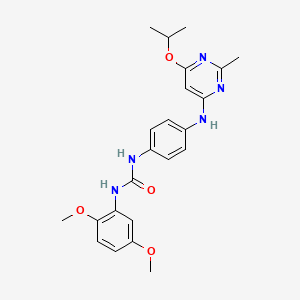

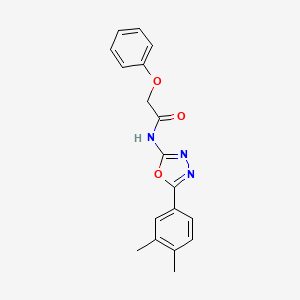

![6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2363081.png)

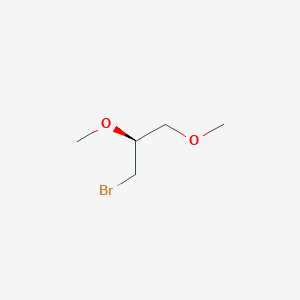

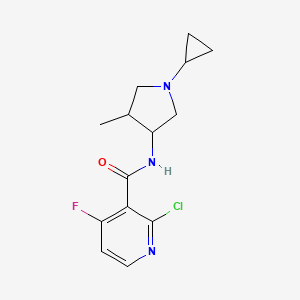

![2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2363082.png)

![2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane](/img/structure/B2363084.png)

![6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363091.png)

![3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2363094.png)

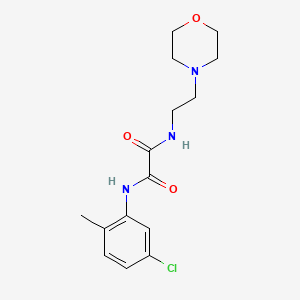

![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B2363100.png)